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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B10782889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BMS-303141,

a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL), in mouse models. The

provided protocols are intended to serve as a guide for studying the effects of BMS-303141 on

metabolic disorders, cancer, and inflammation.

Mechanism of Action
BMS-303141 inhibits ATP-citrate lyase (ACL), a crucial enzyme in the cytosol that catalyzes the

conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate.[1] This reaction is a

primary source of acetyl-CoA for the de novo synthesis of fatty acids and cholesterol.[2] By

blocking ACL, BMS-303141 effectively reduces the cellular pool of acetyl-CoA available for

lipogenesis and cholesterogenesis. This mechanism of action makes it a valuable tool for

investigating the roles of these pathways in various physiological and pathological processes.

Data Presentation
The following tables summarize the quantitative data from various studies involving the oral

administration of BMS-303141 in mice.

Table 1: Effects of BMS-303141 on Metabolic Parameters in Mice
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Mouse
Model

Dosage
and
Duration

Plasma
Cholester
ol

Plasma
Triglyceri
des

Fasting
Plasma
Glucose

Body
Weight

Referenc
e

High-fat

diet-fed

mice

10 or 100

mg/kg/day

for 34 days

20-30%

reduction

20-30%

reduction

30-50%

reduction

Gradual

inhibition of

gain

[3]

High-fat

diet-fed

mice

10

mg/kg/day

for 29 days

Not

specified

Not

specified
Reduced

Not

specified
[4]

db/db mice

50

mg/kg/day

for 30 days

Reduced

serum

lipids

Reduced

serum

lipids

No

improveme

nt

Reduced [2][5]

Hyperchole

sterolemic

mice

Not

specified

(analogues

tested)

32.0-57.3%

reduction

(total)

Not

specified

Not

specified

Not

specified
[6]

Table 2: Effects of BMS-303141 on Tumor Growth in Xenograft Mouse Models

Mouse
Model

Cell Line
Dosage and
Duration

Tumor
Volume

Tumor
Weight

Reference

BALB/c nude

mice
HepG2

5 mg/kg/day

for 8 days

Inhibited

growth
Reduced [2]

Athymic

nu/nu mice
HepG2

5 mg/kg/day

for 8 days

(with

sorafenib)

Markedly

reduced

Markedly

reduced
[7]

Experimental Protocols
Below are detailed protocols for the oral administration of BMS-303141 in mice for metabolic

and oncology studies.
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Protocol 1: Evaluation of Metabolic Effects in db/db Mice

Objective: To assess the impact of BMS-303141 on ectopic lipid accumulation, inflammation,

and fibrosis in a model of type 2 diabetes.

Materials:

db/db mice (12 weeks old)[8]

BMS-303141 (Selleckchem)[4]

0.5% sodium carboxymethyl cellulose (CMC) solution[4]

Oral gavage needles

Standard laboratory equipment for blood and tissue collection and analysis

Procedure:

Animal Acclimation: Acclimate 12-week-old db/db mice to the housing conditions for at least

one week before the experiment.

Group Allocation: Randomly divide the mice into a vehicle control group and a BMS-303141
treatment group.

Drug Preparation: Prepare a suspension of BMS-303141 in 0.5% sodium carboxymethyl

cellulose solution to a final concentration that allows for a dosage of 50 mg/kg/day.[2]

Oral Administration: Administer the BMS-303141 suspension or the vehicle (0.5% CMC) to

the respective groups via oral gavage once daily for 30 days.[2][8]

Monitoring: Monitor body weight and blood glucose levels every two weeks.[4]

Sample Collection: At the end of the 30-day treatment period, euthanize the mice and collect

blood samples for serum lipid analysis. Perfuse and collect kidneys for histological

examination (e.g., Oil Red O staining for lipid accumulation, Masson staining for fibrosis) and

molecular analysis (e.g., expression of lipogenic and fibrogenic genes).[4][8]
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Data Analysis: Analyze serum lipid profiles, histological changes, and gene expression levels

to determine the effects of BMS-303141.

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Model

Objective: To determine the effect of BMS-303141, alone or in combination with other agents,

on the growth of hepatocellular carcinoma (HCC) xenografts in mice.

Materials:

BALB/c nude mice (4-5 weeks old)[7]

HepG2 human hepatocellular carcinoma cells[2]

BMS-303141

Normal saline

Oral gavage needles

Calipers for tumor measurement

Procedure:

Cell Culture and Implantation: Culture HepG2 cells under standard conditions.

Subcutaneously inject 5 x 10^7 HepG2 cells into the forelimb abdomen of each mouse.[2][7]

Tumor Growth and Grouping: Allow the tumors to grow to a volume of approximately 100

mm³. Randomly assign mice into treatment groups (e.g., vehicle control, BMS-303141 alone,

sorafenib alone, BMS-303141 + sorafenib).[7]

Drug Preparation: Prepare a suspension of BMS-303141 in normal saline for oral gavage at

a dosage of 5 mg/kg/day.[2][7]

Oral Administration: Administer the prepared drug suspensions or vehicle to the respective

groups via oral gavage once daily for 8 consecutive days.[2][7]
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Tumor Measurement: Measure the tumor volume every 2 days using calipers and calculate

the volume using the formula: V = 0.5 × length × width².[7]

Endpoint Analysis: At the end of the experiment, measure the final body weights, then

euthanize the mice. Excise, weigh, and photograph the tumors.[7] Tumor tissues can be

further processed for immunohistochemical analysis (e.g., Ki-67 staining for proliferation).[2]

[7]

Data Analysis: Compare tumor volumes and weights between the different treatment groups

to assess the efficacy of BMS-303141.
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Caption: Mechanism of BMS-303141 action.
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Caption: General experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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